3-(Trimethylsilylethynyl)pyridine
Overview
Description
3-(Trimethylsilylethynyl)pyridine is a pyridine derivative . It is used as a laboratory chemical .
Synthesis Analysis
The synthesis of this compound can be achieved through the conditions of the Sonogashira coupling reaction . The reactions of 2-bromo-3-(pentamethyldisilanyl)pyridine with ethynylbenzene derivatives in the presence of PdCl2 (PPh3)2 -CuI as a catalyst afford the corresponding pyridine-fused siloles through intramolecular trans-bis-silylation .Molecular Structure Analysis
The molecular formula of this compound is C10H13NSi . Its molecular weight is 175.30 .Physical and Chemical Properties Analysis
This compound has a boiling point of 229 °C , a density of 0.922 g/mL at 25 °C , and a refractive index n20/D of 1.529 .Scientific Research Applications
Formation Mechanisms and Structural Studies
- 1,2-Dihydropyridine and 4H-pyran Formation : The formation of 1,2-dihydropyridine and 4H-pyran through reactions involving 3-(trimethylsilylethynyl)pyridine was monitored and analyzed using quantum chemical methods. This research provided insights into the potential energy surfaces and activation barriers in these reactions (Shagun, Medvedeva, & Mareev, 2013).
- Structural Analysis of Derivatives : Studies on 3-(diethylborylethynyl)pyridines revealed significant structural features, such as nonplanar arrangement and intermolecular coordination, which could be relevant for understanding the behavior of similar compounds (Wakabayashi et al., 2014).
Synthesis and Chemical Reactions
- Borole Formation : Investigations into the reaction of bis(trimethylsilylethynyl)diphenylaminoborane with strong Lewis acids provided insights into borole formation, a crucial aspect in organoborane chemistry (Ge, Kehr, Daniliuc, & Erker, 2014).
- Synthesis of Molecular Structures : The synthesis of 2-trimethylsilyl-, 2-trimethylgermyl-, and 2-trimethylstannyl-pyridines offers valuable insights into the molecular structure and intrinsic properties of these compounds (Riedmiller, Jockisch, & Schmidbaur, 1999).
- One-pot Synthesis of Dihydropyridine Carboxylic Acids : This research focused on the activation of 3-((trimethylsilyl)ethynyl)pyridine and its use in synthesizing new series of acids, demonstrating its potential in medicinal chemistry (Ballinas-Indilí et al., 2021).
Catalysis and Coordination Polymers
- Catalysis of Hydrosilylation Reactions : Research on the use of 2-(2-trimethoxysilylethyl)pyridine for preparing rhodium carbonyl complexes on silica demonstrated its effectiveness in catalyzing hydrosilylation reactions (Capka, Czakóová, & Schubert, 1993).
- Coordination Polymers Construction : Studies involving K3[Cu(CN)4] and unidentate pyridine bases in the presence of Me3SnCl led to the formation of new coordination polymers, showcasing the potential for creating complex molecular structures (Etaiw, Amer, & El-bendary, 2010).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
trimethyl(2-pyridin-3-ylethynyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NSi/c1-12(2,3)8-6-10-5-4-7-11-9-10/h4-5,7,9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMBLPOPETZZRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399318 | |
Record name | 3-(Trimethylsilylethynyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80673-00-3 | |
Record name | 3-(Trimethylsilylethynyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trimethylsilylethynyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 3-(Trimethylsilylethynyl)pyridine in the synthesis of dihydropyridine carboxylic acids?
A1: The research paper ["One-pot synthesis of dihydropyridine carboxylic acids via functionalization of 3-((trimethylsilyl)ethynyl)pyridines and an unusual hydration of alkynes: Molecular docking and antifungal activity" []] highlights a novel one-pot synthesis method for dihydropyridine carboxylic acids. This method utilizes this compound as a starting material, showcasing its versatility in organic synthesis. The researchers successfully functionalized the alkyne group in this compound, leading to the formation of the desired dihydropyridine carboxylic acid derivatives. This approach offers a potentially efficient and streamlined route for synthesizing these valuable compounds.
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